molecular formula C28H29N3O4S B2414494 ethyl 3-(4-ethylphenyl)-1-(2-methylbenzyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate CAS No. 866345-69-9

ethyl 3-(4-ethylphenyl)-1-(2-methylbenzyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate

Cat. No. B2414494
CAS RN: 866345-69-9
M. Wt: 503.62
InChI Key: HOMZYMBRRLEBKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(4-ethylphenyl)-1-(2-methylbenzyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate is a useful research compound. Its molecular formula is C28H29N3O4S and its molecular weight is 503.62. The purity is usually 95%.
BenchChem offers high-quality ethyl 3-(4-ethylphenyl)-1-(2-methylbenzyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 3-(4-ethylphenyl)-1-(2-methylbenzyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds structurally related to the specified chemical have been synthesized and evaluated for their biological activities. For instance, derivatives of pyrido(2,3-d)pyrimidine-carboxylate have been studied for antibacterial, antifungal, and antitumor activities. These derivatives were synthesized through nucleophilic substitution reactions, confirmed by elemental analysis, IR, 1H NMR, and mass spectra, showcasing their potential as leads for developing new therapeutic agents (Shanmugasundaram et al., 2011).

Antioxidant, Antibacterial, and Antifungal Studies

Another research focus has been on novel biphenyl-3,5-dihydro-2H-thiazolopyrimidines derivatives, characterized and screened for in vitro antioxidant activity, as well as antibacterial and antifungal studies. These studies suggest the compounds’ potential in treating infections and diseases caused by oxidative stress and microbial pathogens (Maddila et al., 2012).

Chemical Descriptors and Molecular Docking

The chemical descriptors, electrostatic potential maps, and molecular docking simulations of certain pyrimidine derivatives reveal their drug-likeness properties and potential as promising drugs for selected inhibitors. These studies provide insights into the compounds' binding affinities and interactions with biological targets (Sheena Mary et al., 2021).

Anticancer Activity

Furthermore, the anticancer activity of novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors against colon HCT-116 human cancer cell line emphasizes the role of these compounds in cancer therapy. Some compounds have shown potent activity, highlighting their therapeutic potential (Abdel-Motaal et al., 2020).

properties

IUPAC Name

ethyl 4-(4-ethylphenyl)-6-[(2-methylphenyl)methyl]-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O4S/c1-4-19-10-12-21(13-11-19)31-25(32)24-22-14-15-29(28(34)35-5-2)17-23(22)36-26(24)30(27(31)33)16-20-9-7-6-8-18(20)3/h6-13H,4-5,14-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMZYMBRRLEBKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=CC=CC=C4C)SC5=C3CCN(C5)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-(4-ethylphenyl)-1-(2-methylbenzyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate

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